molecular formula C15H20BNO2 B1530582 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile CAS No. 1015255-36-3

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Cat. No. B1530582
M. Wt: 257.14 g/mol
InChI Key: OJJCHFBGYNZHLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural analysis of compounds related to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, which were confirmed using various spectroscopic methods and X-ray diffraction. They conducted a detailed conformational and molecular structure analysis using Density Functional Theory (DFT), validating the consistency of the DFT-optimized structures with the crystal structures (Huang et al., 2021).

Applications in Sensing and Detection

In the field of sensing, Fu et al. (2016) explored the use of boron ester or acid for detecting hydrogen peroxide vapor. They synthesized compounds like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde and assessed their efficiency in rapidly reacting with hydrogen peroxide vapor, achieving a detection limit as low as 4.1 parts per trillion (ppt) (Fu et al., 2016).

Fluorescence Imaging and Drug Delivery

Ren et al. (2022) developed pH/H2O2-responsive fluorescent vesicles for drug delivery using polyhedral oligomeric silsesquioxane molecules functionalized with 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde. These vesicles showed excellent pH/H2O2-responsive drug release properties and enhanced in vivo anti-tumor efficacy (Ren et al., 2022).

Enhanced Brightness in Nanoparticles

Fischer et al. (2013) utilized 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the preparation of nanoparticles from heterodifunctional polyfluorene building blocks. They achieved a bright fluorescence emission with quantum yields up to 84%, which could be tuned to longer wavelengths through energy transfer to dye labels (Fischer et al., 2013).

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-11(10-17)12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJCHFBGYNZHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fan, QL Zhou - Chem Catalysis, 2021 - cell.com
Transfer functionalization has emerged as an efficient strategy for the synthesis of organic functional compounds. This article reports a new cleavage model of functional radicals, which …
Number of citations: 9 www.cell.com

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